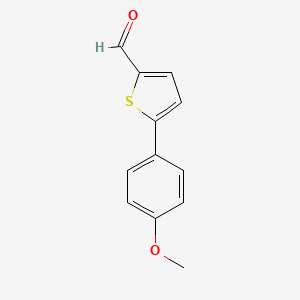

5-(4-Methoxyphenyl)thiophene-2-carbaldehyde

Description

BenchChem offers high-quality 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-methoxyphenyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-14-10-4-2-9(3-5-10)12-7-6-11(8-13)15-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLOZSNXTQAWGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383955 | |

| Record name | 5-(4-methoxyphenyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38401-67-1 | |

| Record name | 5-(4-methoxyphenyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde (CAS No. 38401-67-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Methoxyphenyl)thiophene-2-carbaldehyde is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a thiophene ring system linked to a methoxyphenyl group and functionalized with a reactive carbaldehyde moiety, makes it a versatile building block for the synthesis of a wide array of more complex molecules. The presence of the electron-rich thiophene and methoxy-activated phenyl rings, coupled with the electrophilic aldehyde, provides multiple sites for chemical modification, enabling the construction of novel compounds with tailored biological activities and material properties. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, grounded in established scientific literature.

Chemical Abstracts Service (CAS) Number: 38401-67-1[1][2][3][4][5][6][7]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde is paramount for its effective use in research and development. These properties dictate its solubility, reactivity, and handling requirements.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀O₂S | [1][2][3] |

| Molecular Weight | 218.27 g/mol | [2] |

| Appearance | White to pale brown solid (crystals or crystalline powder) | [1] |

| Melting Point | Not explicitly found in search results | |

| Boiling Point | Not explicitly found in search results | |

| Solubility | Not explicitly found in search results | |

| Purity (typical) | ≥95% | [1] |

Synthesis of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde

The synthesis of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde can be approached through several strategic pathways. The most common and efficient methods involve the formation of the biaryl C-C bond between the thiophene and phenyl rings, followed by or preceded by the introduction of the formyl group. Two prominent and well-established methods are the Suzuki-Miyaura cross-coupling reaction and the Vilsmeier-Haack formylation.

Method 1: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[4][5][6][7][8] In the context of synthesizing the target molecule, this reaction typically involves the palladium-catalyzed coupling of a thiophene derivative with a phenylboronic acid derivative. A logical and commonly employed route is the reaction of 5-bromothiophene-2-carbaldehyde with 4-methoxyphenylboronic acid.

Causality of Experimental Choices:

-

Catalyst: A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is chosen for its efficiency in catalyzing the cross-coupling of aryl halides with boronic acids.[4] The palladium cycles between its Pd(0) and Pd(II) oxidation states to facilitate the reaction.

-

Base: A base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that can readily transmetalate with the palladium complex.[7][8]

-

Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution is typically used to dissolve both the organic reactants and the inorganic base, facilitating the reaction at the interface.[5]

-

Inert Atmosphere: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation and deactivation of the palladium catalyst.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromothiophene-2-carbaldehyde (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inerting: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.

-

Solvent and Catalyst Addition: Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v). To this suspension, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde as a solid.

Diagram of Suzuki-Miyaura Cross-Coupling Workflow

Caption: Workflow for the synthesis of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde via Suzuki-Miyaura cross-coupling.

Method 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10][11][12] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[10] For the synthesis of the target molecule, this would involve the formylation of 2-(4-methoxyphenyl)thiophene.

Causality of Experimental Choices:

-

Substrate: 2-(4-Methoxyphenyl)thiophene is the required starting material, as the Vilsmeier-Haack reaction will introduce the formyl group onto the thiophene ring. The electron-donating nature of the 4-methoxyphenyl group activates the thiophene ring towards electrophilic substitution, directing the formylation to the C5 position.

-

Vilsmeier Reagent: The combination of DMF and POCl₃ is a standard and effective choice for generating the electrophilic chloromethyliminium salt (Vilsmeier reagent) in situ.[10]

-

Reaction Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) during the addition of reagents to control the exothermic reaction, and then warmed to a higher temperature to drive the reaction to completion.

-

Hydrolysis: The initial product of the electrophilic substitution is an iminium salt, which is then hydrolyzed with water or an aqueous base to yield the final aldehyde product.

Experimental Protocol: Vilsmeier-Haack Formylation

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place N,N-dimethylformamide (DMF) (excess) and cool to 0 °C in an ice bath.

-

Addition of POCl₃: Add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture at this temperature for a period to allow for the formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve 2-(4-methoxyphenyl)thiophene (1.0 eq) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution, again maintaining a low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C) for several hours, monitoring the reaction by TLC.

-

Hydrolysis and Work-up: Cool the reaction mixture and pour it cautiously onto crushed ice. Neutralize the mixture with an aqueous solution of sodium hydroxide or sodium carbonate until basic.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde.

Diagram of Vilsmeier-Haack Formylation Workflow

Caption: Workflow for the synthesis of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde via Vilsmeier-Haack formylation.

Spectroscopic Data

While a comprehensive, published spectrum for 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde was not found in the search results, representative data for closely related structures can provide an indication of the expected spectral features. For instance, the ¹H NMR spectrum of a similar aryl-substituted thiophene-2-carbaldehyde would be expected to show characteristic signals for the aldehyde proton (around 9.8-10.0 ppm), as well as doublets for the thiophene protons and signals corresponding to the protons of the methoxyphenyl group. Similarly, the ¹³C NMR spectrum would display a signal for the carbonyl carbon at around 180-190 ppm, in addition to the aromatic and methoxy carbon signals. Researchers are advised to obtain and interpret their own analytical data for confirmation of structure and purity.

Applications in Research and Development

Thiophene-containing compounds are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[13][14][15][16] 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde, as a key intermediate, serves as a valuable starting point for the synthesis of a variety of functional molecules.

Medicinal Chemistry and Drug Discovery

The thiophene nucleus is considered a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs.[13] Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[13][14] The aldehyde functionality of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde is a versatile handle for further chemical transformations, such as:

-

Reductive amination to synthesize various amine derivatives.

-

Wittig and related olefination reactions to introduce carbon-carbon double bonds.

-

Condensation reactions with hydrazines, hydroxylamines, and other nucleophiles to form a variety of heterocyclic systems (e.g., hydrazones, oximes, pyrazoles).

These transformations allow for the generation of libraries of novel compounds for biological screening. The 4-methoxyphenyl substituent can also play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final molecules, potentially enhancing their bioactivity and selectivity for specific biological targets.[17] For instance, derivatives of this compound could be explored as potential inhibitors of enzymes or as ligands for receptors implicated in various diseases.

Diagram of Potential Drug Discovery Pathway

Caption: Potential applications of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde in a drug discovery workflow.

Materials Science

Thiophene-based polymers and small molecules are extensively studied for their applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[15][16] The π-conjugated system of the thiophene ring facilitates charge transport, and the properties of these materials can be fine-tuned by chemical modification. 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde can be used to synthesize larger conjugated systems through reactions at the aldehyde group. For example, Knoevenagel condensation with active methylene compounds can extend the π-system, leading to materials with interesting photophysical and electronic properties. The methoxy group can also influence the solid-state packing and electronic properties of the resulting materials.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde. While a specific, detailed safety data sheet (SDS) for this compound was not found in the search results, general safety guidelines for similar aromatic aldehydes should be followed. It is recommended to consult the SDS for thiophene-2-carboxaldehyde as a reference.[18][19][20][21]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

5-(4-Methoxyphenyl)thiophene-2-carbaldehyde is a valuable and versatile chemical intermediate with significant potential in both medicinal chemistry and materials science. Its synthesis is readily achievable through established synthetic methodologies such as the Suzuki-Miyaura cross-coupling and Vilsmeier-Haack formylation. The presence of multiple functional groups allows for a wide range of chemical transformations, making it an ideal starting material for the creation of novel compounds with potentially interesting biological and physical properties. As research in these fields continues to advance, the utility of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde as a key building block is likely to expand further.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde. Retrieved from [Link]

- Tan, J.-Y., Kong, M., & Wu, J.-Y. (2014). Crystal structure of 5-[bis(4-ethoxyphenyl)amino]thiophene-2-carbaldehyde.

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

- Rajput, A. P. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(10), 468-490.

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

mzCloud. (2019). 5 4 Methoxyphenyl thiophene 2 carbaldehyde 2 2 4 dichloro 6 trifluoromethyl phenyl hydrazone. Retrieved from [Link]

- Luna, G., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(2), 269-299.

-

Georganics. (n.d.). 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde - High purity | EN. Retrieved from [Link]

- Missoum, H., et al. (2024). Vilsmeier–Haack Reagent‐Catalyzed C4(sp2)─H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. ChemistrySelect, 9(13), e202404963.

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Coupling Reaction procedure. Retrieved from [Link]

- Kumar, A., & Kumar, A. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies, 3(10), 100-110.

-

Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction | PDF. Retrieved from [Link]

- El-Mekabaty, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27395.

- Kumar, P., et al. (2017). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molbank, 2017(3), M949.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

SunaTech. (n.d.). 5-(4-(Bis(4-methoxyphenyl)amino)phenyl)thiophene-2-carbaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.

- Kumar, M., & Kim, T. H. (2017). Thiophene-Based Organic Semiconductors. In Organic Semiconductors. IntechOpen.

- Galiano, S., et al. (2022).

-

Wikipedia. (n.d.). Thiophene-2-carboxaldehyde. Retrieved from [Link]

Sources

- 1. 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde [myskinrecipes.com]

- 2. 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 5-(4-Methoxyphenyl)thiophene-2-carboxaldehyde, 99% | Fisher Scientific [fishersci.ca]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. rose-hulman.edu [rose-hulman.edu]

- 6. scribd.com [scribd.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ijpcbs.com [ijpcbs.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cognizancejournal.com [cognizancejournal.com]

- 15. Thiophene-Based Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications [mdpi.com]

- 17. escales | Virtual tour generated by Panotour [ub.edu]

- 18. fishersci.com [fishersci.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. tcichemicals.com [tcichemicals.com]

- 21. WERCS Studio - Application Error [assets.thermofisher.com]

5-(4-Methoxyphenyl)thiophene-2-carbaldehyde molecular weight

An In-depth Technical Guide to 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern chemical research, particularly within drug discovery and materials science, the strategic selection of molecular building blocks is paramount. Among the vast array of heterocyclic compounds, thiophene derivatives stand out as "privileged scaffolds" due to their unique electronic properties and versatile reactivity.[1] This guide focuses on a specific, high-value derivative: 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde .

This molecule is a bifunctional aromatic compound, integrating a thiophene-2-carbaldehyde moiety with a para-methoxyphenyl group. This specific arrangement of functional groups—an electron-donating methoxy group, a conjugated π-system, and a reactive aldehyde—makes it a highly sought-after intermediate for synthesizing more complex molecular architectures. Its structure is foundational for developing novel therapeutic agents, organic electronics, and advanced polymers. This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing in-depth information on its molecular characteristics, synthesis, characterization, and applications.

Molecular Properties and Characterization

A thorough understanding of a compound's physicochemical and spectroscopic properties is the bedrock of its effective application in research and development.

Core Molecular Data

The fundamental identity of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde is defined by its chemical formula, molecular weight, and structural identifiers. This data is critical for stoichiometric calculations, analytical validation, and database registration.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀O₂S | [2][3] |

| Molecular Weight | 218.27 g/mol | [3][4][5][6] |

| CAS Number | 38401-67-1 | [2][4][6] |

| Appearance | White to pale brown crystalline powder or solid | [2][7] |

| Melting Point | 118 °C | [8] |

| Boiling Point | 375.8 ± 37.0 °C (Predicted) | [8] |

| Density | 1.213 ± 0.06 g/cm³ (Predicted) | [8] |

| SMILES | COc1ccc(cc1)-c2ccc(C=O)s2 | [2][4] |

| InChI Key | ODLOZSNXTQAWGQ-UHFFFAOYSA-N | [2][4] |

Structural Analysis and Logic

The molecule's utility is derived directly from its structure. The diagram below illustrates the key functional regions and their electronic influence, which dictates the compound's reactivity and potential applications.

Caption: Molecular structure highlighting key functional groups.

-

Aldehyde Group (-CHO): Positioned at C2 of the thiophene ring, this group is a primary site for nucleophilic attack and condensation reactions, making it an ideal handle for extending the molecular scaffold.

-

Thiophene Ring: As an aromatic heterocycle, it provides a rigid, planar core. Its electron-rich nature influences the reactivity of adjacent groups and its interaction with biological targets.[1]

-

4-Methoxyphenyl (Anisole) Group: Attached at C5, the methoxy group (-OCH₃) is strongly electron-donating through resonance. This increases the electron density of the entire π-conjugated system, impacting its optical properties and modulating the reactivity of the thiophene ring.

Spectroscopic Signature for Validation

Confirming the identity and purity of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde is non-negotiable. The following spectroscopic data serve as a definitive fingerprint for the compound.

| Technique | Expected Observations |

| ¹H NMR | Aldehyde Proton (CHO): A singlet peak at ~9.5-10.0 ppm. Thiophene Protons: Two doublets in the aromatic region (~7.0-8.0 ppm), showing coupling characteristic of adjacent protons on the thiophene ring. Phenyl Protons: Two sets of doublets in the aromatic region (~6.8-7.8 ppm), characteristic of a para-substituted benzene ring. Methoxy Protons (OCH₃): A sharp singlet at ~3.8-4.0 ppm, integrating to 3 hydrogens. |

| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the downfield region, typically ~180-185 ppm. Aromatic Carbons: Multiple signals between ~110-165 ppm, including the quaternary carbons of the rings and the methoxy-substituted carbon. Methoxy Carbon (OCH₃): A signal around ~55 ppm. |

| IR Spectroscopy | C=O Stretch (Aldehyde): A strong, sharp absorption band around 1660-1680 cm⁻¹. C-O Stretch (Ether): A distinct band around 1250 cm⁻¹. Aromatic C-H Stretch: Signals above 3000 cm⁻¹. Aromatic C=C Stretch: Multiple bands in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry | Molecular Ion (M⁺): A prominent peak at m/z = 218.27 (or corresponding [M+H]⁺ at 219.28 in ESI+). |

Note: Actual chemical shifts may vary slightly depending on the solvent and instrument used. The data presented are typical values based on related structures and chemical principles.[9]

Synthesis and Experimental Protocols

The synthesis of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde typically involves modern cross-coupling methodologies, which offer high efficiency and functional group tolerance. The Vilsmeier-Haack reaction is also a classic and viable method for formylating thiophene rings.[10]

Recommended Synthetic Workflow: Suzuki Coupling

A robust and widely applicable method is the palladium-catalyzed Suzuki coupling reaction. This approach involves coupling a thiophene boronic acid (or ester) with a methoxyphenyl halide.

Caption: Workflow for a typical Suzuki coupling synthesis.

Step-by-Step Synthesis Protocol (Self-Validating)

This protocol is designed to be self-validating, meaning successful execution should yield a product with the analytical characteristics described in Section 1.3.

Objective: To synthesize 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde.

Materials:

-

5-Formylthiophene-2-boronic acid

-

4-Bromoanisole

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium Carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized Water

-

Ethyl Acetate

-

Hexane

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-formylthiophene-2-boronic acid (1.0 eq), 4-bromoanisole (1.1 eq), and sodium carbonate (2.5 eq).

-

Solvent Addition: Add a 3:1 mixture of Toluene:Ethanol and a minimal amount of water to dissolve the sodium carbonate.

-

Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 15 minutes to remove oxygen.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

-

Isolation and Validation: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under vacuum. The expected product is a white to pale brown solid. Proceed immediately to characterization (NMR, MS) to confirm its identity and purity against the reference data.

Applications in Research and Development

The value of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde lies in its utility as a versatile intermediate. Its structure is frequently encountered in molecules designed for specific, high-value applications.

Medicinal Chemistry and Drug Discovery

Thiophene-containing compounds are prevalent in FDA-approved drugs, demonstrating efficacy in treating inflammation, cardiovascular diseases, and neurological disorders.[1] The subject molecule serves as a key starting material for:

-

Receptor Antagonists/Agonists: The aromatic system can be tailored to fit into the binding pockets of enzymes and receptors. The aldehyde can be converted into amines, amides, or other functional groups to modulate binding affinity and selectivity.

-

Antimicrobial and Anticancer Agents: The thiophene nucleus is a known pharmacophore in various antimicrobial and cytotoxic agents.

-

Neurological Drug Candidates: Its structure is suitable for developing agents that target receptors in the central nervous system.[3]

Caption: Relationship between the core molecule and its applications.

Materials Science

The extended π-conjugated system of the molecule makes it an attractive building block for organic electronic materials:

-

Organic Semiconductors: It can be incorporated into larger polymeric or small-molecule systems for use in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).[3]

-

Dyes and Pigments: The chromophore can be chemically modified to tune its absorption and emission properties for applications in sensors and organic light-emitting diodes (OLEDs).

Conclusion

5-(4-Methoxyphenyl)thiophene-2-carbaldehyde is more than just a chemical compound; it is a strategic tool for innovation. Its well-defined molecular properties, accessible synthesis, and versatile reactivity make it an indispensable intermediate for scientists and researchers. By providing a robust framework for its synthesis and characterization, this guide empowers professionals in drug discovery and materials science to leverage this molecule's full potential in creating next-generation technologies and therapies.

References

-

Georganics. 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde - High purity. [Link]

-

MySkinRecipes. 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde. [Link]

-

Tetrahedron. 38401-67-1 | 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde. [Link]

-

LookChem. 5-(4-methoxyphenyl)thiophene-2-carbaldehyde CAS NO.38401-67-1. [Link]

-

Supporting Information. Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. (Note: This is a general synthetic methodology paper, specific synthesis of the target molecule is not detailed but principles apply). [Link]

-

National Center for Biotechnology Information. Crystal structure of 5-[bis(4-ethoxyphenyl)amino]thiophene-2-carbaldehyde. [Link]

-

ChemBK. Thiophene-2-carboxaldehyde. [Link]

-

National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

-

Organic Syntheses. 2-thenaldehyde. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. H50483.06 [thermofisher.com]

- 3. 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde [myskinrecipes.com]

- 4. 5-(4-Methoxyphenyl)thiophene-2-carboxaldehyde, 99% | Fisher Scientific [fishersci.ca]

- 5. 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde - High purity | EN [georganics.sk]

- 6. 38401-67-1|5-(4-Methoxyphenyl)thiophene-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 7. 5-(4-methoxyphenyl)thiophene-2-carbaldehyde, CasNo.38401-67-1 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 8. 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde CAS#: 38401-67-1 [m.chemicalbook.com]

- 9. Crystal structure of 5-[bis(4-ethoxyphenyl)amino]thiophene-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-(4-methoxyphenyl)thiophene-2-carbaldehyde, a key heterocyclic building block in organic synthesis. The document delves into its chemical structure, physicochemical properties, and detailed synthetic methodologies, with a focus on the Suzuki-Miyaura cross-coupling and Vilsmeier-Haack formylation reactions. Furthermore, it explores the compound's significant applications in medicinal chemistry and materials science, supported by mechanistic insights and experimental data. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and the development of novel organic materials, offering both theoretical grounding and practical, field-proven protocols.

Introduction: The Significance of the Thiophene Scaffold

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of approved drugs, including anti-inflammatory agents, cardiovascular drugs, and neurological disorder treatments.[2][3] The thiophene ring serves as a versatile pharmacophore that can be readily modified to fine-tune the physicochemical and biological properties of a molecule.[2] 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde, in particular, combines the thiophene core with a methoxy-substituted phenyl ring and a reactive carbaldehyde group, making it a valuable intermediate for the synthesis of more complex molecular architectures with diverse applications.[4]

Molecular Structure and Physicochemical Properties

5-(4-Methoxyphenyl)thiophene-2-carbaldehyde is a solid at room temperature with a melting point of 118 °C. Its molecular structure, featuring a planar thiophene ring linked to a methoxyphenyl group and a formyl substituent, gives rise to its specific chemical reactivity and physical characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O₂S | |

| Molecular Weight | 218.27 g/mol | |

| CAS Number | 38401-67-1 | [5] |

| Appearance | White to pale brown solid | [6] |

| Melting Point | 118 °C | |

| SMILES | COc1ccc(cc1)-c2ccc(C=O)s2 | |

| InChI Key | ODLOZSNXTQAWGQ-UHFFFAOYSA-N | [5] |

Diagram of the Molecular Structure:

Caption: Chemical structure of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde.

Synthesis Methodologies

The synthesis of 5-(4-methoxyphenyl)thiophene-2-carbaldehyde can be approached through several well-established organic reactions. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two prominent and reliable synthetic routes are the Suzuki-Miyaura cross-coupling reaction and a two-step process involving the initial coupling followed by a Vilsmeier-Haack formylation.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[7] In the context of synthesizing our target molecule, this reaction involves the palladium-catalyzed coupling of an aryl boronic acid with a halogenated thiophene derivative.

Reaction Scheme:

Caption: Suzuki-Miyaura cross-coupling for the synthesis of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde.

Experimental Protocol:

This protocol is adapted from a representative procedure for the Suzuki coupling of similar thiophene derivatives.[8]

-

Reaction Setup: To a solution of 5-bromothiophene-2-carbaldehyde (1.0 mmol) in a 6:1 mixture of dioxane/water (7 mL) is added 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Reaction Conditions: The reaction mixture is heated to 90°C under an inert atmosphere (e.g., argon or nitrogen) for 12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is partitioned between diethyl ether and water.

-

Extraction and Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Causality Behind Experimental Choices:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings, known for its stability and activity.[9]

-

Base: Potassium carbonate is a crucial component that facilitates the transmetalation step in the catalytic cycle.[9]

-

Solvent System: The dioxane/water mixture provides a biphasic system that effectively dissolves both the organic substrates and the inorganic base, promoting the reaction.[9]

Vilsmeier-Haack Formylation Route

Step 1: Synthesis of 2-(4-methoxyphenyl)thiophene (via Suzuki-Miyaura Coupling)

This step is analogous to the protocol described above, using 2-bromothiophene and 4-methoxyphenylboronic acid as starting materials.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[10][11] The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[10][12]

Reaction Scheme:

Sources

- 1. sciensage.info [sciensage.info]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cognizancejournal.com [cognizancejournal.com]

- 4. 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde [myskinrecipes.com]

- 5. 5-(4-Methoxyphenyl)thiophene-2-carboxaldehyde, 99% | Fisher Scientific [fishersci.ca]

- 6. H50483.06 [thermofisher.com]

- 7. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 12. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

An In-Depth Technical Guide to the Physical Properties of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Methoxyphenyl)thiophene-2-carbaldehyde is a heterocyclic aromatic aldehyde that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structural motif, featuring a thiophene ring linked to a methoxy-substituted phenyl group, imparts a unique combination of electronic and steric properties. This guide provides a comprehensive overview of the key physical properties of this compound, offering a foundational understanding for its application in research and development. The methodologies for determining these properties are also detailed, ensuring scientific rigor and reproducibility.

Chemical Structure and Core Attributes

The fundamental characteristics of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde are summarized below:

| Attribute | Value | Source(s) |

| Chemical Formula | C₁₂H₁₀O₂S | [1][2] |

| Molecular Weight | 218.27 g/mol | [1] |

| CAS Number | 38401-67-1 | [3][4] |

| Appearance | White to pale brown solid/crystals/powder | [2] |

Physicochemical Properties

The physical state and behavior of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde under various conditions are dictated by its physicochemical properties.

| Property | Value | Source(s) |

| Melting Point | 118 °C | [3] |

| Boiling Point (Predicted) | 375.8 ± 37.0 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.213 ± 0.06 g/cm³ | [3] |

| Solubility | Insoluble in water; soluble in common organic solvents. | [5] |

The relatively high melting point of 118 °C is indicative of a stable crystalline lattice structure, influenced by the planarity of the thiophene and phenyl rings, which allows for efficient packing. The methoxy and aldehyde functional groups contribute to the molecule's polarity, influencing its solubility profile. While insoluble in water, it is expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate, a critical consideration for reaction setup and purification processes.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons on the thiophene and phenyl rings, the aldehyde proton, and the methoxy group protons. The aldehyde proton is expected to appear as a singlet at a significantly downfield chemical shift (around 9.8-10.0 ppm) due to the strong deshielding effect of the carbonyl group. The protons on the thiophene ring will likely appear as doublets, with their chemical shifts influenced by the electron-withdrawing aldehyde and the electron-donating methoxyphenyl group. The four protons on the phenyl ring will present as two doublets, characteristic of a para-substituted benzene ring. The methoxy group protons will be observed as a sharp singlet at approximately 3.8 ppm.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. A signal in the range of 180-190 ppm is characteristic of the aldehyde carbonyl carbon. The aromatic region (110-160 ppm) will contain signals for the carbons of the thiophene and phenyl rings. The carbon of the methoxy group is expected to appear at a more upfield position, typically around 55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups present in the molecule. A strong absorption band in the region of 1660-1700 cm⁻¹ is a definitive indicator of the C=O stretching vibration of the aldehyde group. The spectrum will also display characteristic C-H stretching vibrations for the aromatic rings (around 3100-3000 cm⁻¹) and the methoxy group (around 2950-2850 cm⁻¹). Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of 218.27.

Experimental Protocols

The following section outlines the standardized experimental procedures for the determination of the key physical properties of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically less than 1°C) suggests a high degree of purity, while a broad melting range indicates the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (approximately 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting range.

Diagram of Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Understanding the solubility of a compound is essential for its handling, formulation, and purification.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are chosen.

-

Procedure: A small, accurately weighed amount of the compound (e.g., 1-5 mg) is added to a test tube containing a fixed volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is agitated at a constant temperature, and the solubility is visually assessed. The compound is classified as soluble, partially soluble, or insoluble.

Diagram of Solubility Testing Logic

Caption: Logic flow for solubility assessment.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

IR Spectroscopy:

-

Sample Preparation: For a solid sample, a KBr pellet is typically prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde. The data and protocols presented herein are intended to serve as a valuable resource for scientists engaged in research and development involving this compound. A thorough understanding of these properties is fundamental to its successful application in the synthesis of novel molecules with potential applications in medicine and materials science.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Georganics. (n.d.). 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde - High purity | EN. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:38401-67-1 | 5-(4-Methoxyphenyl)thiophene-2-carboxaldehyde. Retrieved from [Link]

- Akhavan, M., Esam, Z., Lotfi, M., Mirshafa, A., & Pourmand, S. (2023). Green synthesis, in silico modeling, and biological evaluation of N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-dione/4-thione derivatives catalyzed by BuSO3H core–shell nanostructures. PLoS ONE, 18(3), e0282736.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Tetrahedron. (n.d.). 38401-67-1 | 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde. Retrieved from [Link]

-

Supporting Information for "Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor". (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,.... Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

PubChem. (n.d.). 2-Thiophenecarboxaldehyde. Retrieved from [Link]

-

Kuwait Journal of Science. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Retrieved from [Link]

-

SpectraBase. (n.d.). Thiophene-2-aldehyde. Retrieved from [Link]

- Tan, J.-Y., Kong, M., & Wu, J.-Y. (2014). Crystal structure of 5-[bis-(4-eth-oxy-phenyl)amino]-thio-phene-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o1075–o1076.

- National Center for Biotechnology Information. (2014). Crystal structure of 5-[bis-(4-eth-oxy-phenyl)amino]-thio-phene-2-carbaldehyde.

-

XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde. Retrieved from [Link]

-

Beilstein Journals. (2024). BJOC - Search Results. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Heptyne. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Crystal structure of 5-[bis(4-ethoxyphenyl)amino]thiophene-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. CAS RN 38401-67-1 | Fisher Scientific [fishersci.com]

- 4. 5-(4-Methoxyphenyl)thiophene-2-carboxaldehyde, 99% 5 g | Request for Quote [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of Solubility Profiling

An In-depth Technical Guide to the Solubility of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde

5-(4-Methoxyphenyl)thiophene-2-carbaldehyde is a heterocyclic aromatic compound that serves as a valuable building block in medicinal chemistry and materials science.[1] Its structure, featuring a thiophene core, a methoxyphenyl group, and a reactive carbaldehyde moiety, makes it a precursor for a diverse range of more complex molecules with potential therapeutic activities.[2][3] In the realm of drug discovery and development, the solubility of a lead compound is a critical physicochemical parameter that dictates its fate in both chemical and biological systems. Poor solubility can hinder synthetic workups, complicate purification, and, most critically, lead to low bioavailability, thereby terminating the development of an otherwise promising therapeutic agent.

This guide provides a comprehensive technical overview of the solubility of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde. It is designed for researchers, medicinal chemists, and formulation scientists, offering a narrative grounded in first principles, predictive analysis based on molecular structure, and a robust, field-proven experimental protocol for accurate solubility determination.

Part 1: Physicochemical Profile and Structural Analysis

Understanding a molecule's solubility begins with a thorough analysis of its inherent physicochemical properties. The structure of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde is a composite of distinct functional groups, each contributing to its overall polarity, hydrogen bonding capacity, and crystalline structure.

Table 1: Core Physicochemical Properties of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O₂S | [4] |

| Molecular Weight | 218.27 g/mol | [4] |

| Physical Form | Solid, crystals, or crystalline powder | [5] |

| Melting Point | ~118 °C | [6] |

| CAS Number | 38401-67-1 | [5] |

The molecule's solubility is governed by the interplay of its three main components:

-

Thiophene Ring : This sulfur-containing heterocyclic ring is aromatic and relatively nonpolar. Thiophene itself is insoluble in water but readily dissolves in nonpolar organic solvents like benzene and ether.[7][8] Its presence contributes to the molecule's overall lipophilicity.

-

4-Methoxyphenyl Group : This substituent consists of a nonpolar benzene ring and a polar ether linkage. The bulky aromatic portion further enhances lipophilicity and potential for π-π stacking interactions in the crystal lattice. The methoxy group's oxygen atom can act as a hydrogen bond acceptor, slightly improving interaction with polar solvents.

-

Carbaldehyde Group : This is the most polar functional group in the molecule. The carbonyl oxygen is a strong hydrogen bond acceptor, and its presence introduces a significant dipole moment. This group is key to the molecule's potential solubility in polar solvents. For instance, the related thiophene-2-carbaldehyde shows moderate water solubility due to this group's ability to hydrogen bond with water.[9]

Given that the compound is a solid with a relatively high melting point of 118 °C, it suggests strong intermolecular forces within its crystal lattice.[6] Overcoming this crystal lattice energy is a primary thermodynamic barrier that a solvent must surmount for dissolution to occur.

Part 2: Predictive Solubility Analysis

Based on the "like dissolves like" principle and the structural analysis above, we can predict the solubility behavior of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde across a spectrum of common laboratory solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene) : Solubility is expected to be low. While the aromatic rings have affinity for these solvents, the polar aldehyde group will limit miscibility.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Chloroform) : High solubility is anticipated. Solvents like acetone and chloroform can effectively solvate the entire molecule, interacting favorably with both the aromatic portions and the polar aldehyde group through dipole-dipole interactions.[10]

-

Polar Protic Solvents (e.g., Ethanol, Methanol) : Good to high solubility is expected. These solvents can act as hydrogen bond donors to the carbonyl and methoxy oxygens, effectively disrupting the crystal lattice.

-

Aqueous Solvents (e.g., Water, Buffers) : Solubility is expected to be very low. The large, nonpolar surface area of the two aromatic rings dominates the molecule's character, making it hydrophobic despite the presence of hydrogen bond acceptors.[8][10] The energy required to create a cavity in the highly structured water network for this large molecule is thermodynamically unfavorable.

Part 3: Experimental Determination of Thermodynamic Solubility

Theoretical predictions must be confirmed by empirical data. The saturation shake-flask method is the gold-standard technique for determining thermodynamic (or equilibrium) solubility.[10] This protocol is designed to be self-validating through precise analytical quantification.

Core Principle

The method involves generating a saturated solution by agitating an excess of the solid compound in the solvent of choice for a sufficient period to reach equilibrium. After phase separation, the concentration of the dissolved compound in the supernatant is measured using a calibrated analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

-

Preparation of Stock Standards for HPLC Calibration: a. Accurately weigh approximately 5 mg of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with a suitable solvent in which the compound is freely soluble (e.g., acetonitrile or methanol). This is your primary stock solution. c. Perform serial dilutions of the primary stock to prepare a series of at least five calibration standards of known concentrations.

-

HPLC Method Development & Calibration: a. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). Adjust the ratio as needed to achieve good peak shape and a reasonable retention time. c. Flow Rate: 1.0 mL/min. d. Detection: UV spectrophotometer at a wavelength of maximum absorbance (determine by running a UV scan of a standard solution). e. Injection Volume: 10 µL. f. Calibration Curve: Inject the calibration standards and plot the peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.995 for a valid calibration.

-

Solubility Measurement (Shake-Flask Method): a. Add an excess amount of the solid compound (e.g., 5-10 mg, ensuring undissolved solid is visible) to a 2 mL glass vial. b. Pipette exactly 1.0 mL of the desired test solvent (e.g., water, ethanol, acetone) into the vial. c. Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). d. Agitate the slurry for at least 24 hours to ensure equilibrium is reached. A 48-hour period is often preferred to guarantee saturation. e. After equilibration, remove the vial and let it stand to allow the excess solid to sediment. Centrifugation at a low speed can accelerate this process. f. Carefully withdraw a portion of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter (e.g., PTFE or PVDF, chosen for solvent compatibility) into a clean HPLC vial. This step is critical to remove all particulate matter. g. Accurately dilute the filtrate with the HPLC mobile phase to a concentration that falls within the range of your calibration curve. A precise dilution factor is essential. h. Inject the diluted sample into the HPLC system and measure the peak area.

-

Data Analysis and Calculation: a. Use the peak area from the sample and the calibration curve equation to calculate the concentration of the diluted sample. b. Multiply this concentration by the dilution factor to determine the original concentration in the saturated supernatant. This value is the thermodynamic solubility. c. The experiment should be performed in triplicate to ensure reproducibility and report the result as the mean ± standard deviation.

Part 4: Data Presentation and Interpretation

Quantitative solubility data should be organized clearly to facilitate comparison and decision-making.

Table 2: Solubility Profile of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde

| Solvent | Solvent Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Water | 10.2 | Very Low | [Researcher to fill in] |

| Ethanol | 5.2 | Good | [Researcher to fill in] |

| Acetone | 5.1 | High | [Researcher to fill in] |

| Chloroform | 4.1 | High | [Researcher to fill in] |

| Toluene | 2.4 | Low | [Researcher to fill in] |

| n-Hexane | 0.1 | Very Low | [Researcher to fill in] |

Interpreting the Results: The experimentally determined solubility values provide critical insights for various applications:

-

For Synthetic Chemistry: Knowledge of high-solubility solvents (e.g., acetone) is useful for reaction setups, while identifying a solvent pair where the compound has high solubility when hot but low solubility when cold is ideal for purification by recrystallization.

-

For Drug Development: Low aqueous solubility is a major red flag for poor oral bioavailability. These data are the first step in deciding if formulation strategies, such as creating amorphous solid dispersions or using co-solvents, are necessary.

-

For Analytical Chemistry: Understanding solubility is essential for preparing stock solutions for analysis and for choosing appropriate solvents for techniques like NMR or chromatography.

Conclusion

The solubility of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde is a complex property governed by the balance of its nonpolar aromatic systems and its polar carbaldehyde group. While theoretical analysis provides a valuable predictive framework, this guide emphasizes the indispensability of rigorous experimental determination. The detailed shake-flask protocol coupled with HPLC quantification represents a robust and reliable methodology for obtaining the precise solubility data needed to advance research, streamline development, and make informed scientific decisions.

References

- Vertex AI Search. Thiophene | Solubility of Things. Accessed January 11, 2026.

- Vertex AI Search. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Accessed January 11, 2026.

- BenchChem.

- Sigma-Aldrich. 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde AldrichCPR. Accessed January 11, 2026.

- EPA NEPAL.

- ResearchGate. Solvent screening for the extraction of aromatic aldehydes | Request PDF. Accessed January 11, 2026.

- ResearchGate. Properties of Thiophene Derivatives and Solubility. Accessed January 11, 2026.

- ResearchGate. Determination and correlation for solubility of aromatic acids in solvents. Accessed January 11, 2026.

- Thermo Fisher Scientific. 5-(4-Methoxyphenyl)thiophene-2-carboxaldehyde, 99% 5 g. Accessed January 11, 2026.

- RSIS International. ms_1766852416_9102.docx. Accessed January 11, 2026.

- ChemBK. Thiophene-2-carboxaldehyde. Accessed January 11, 2026.

- Fisher Scientific. 5-(4-Methoxyphenyl)thiophene-2-carboxaldehyde, 99%. Accessed January 11, 2026.

- Sciencemadness Wiki. Thiophene. Accessed January 11, 2026.

- Vertex AI Search. Thiophene-2-carbaldehyde | Solubility of Things. Accessed January 11, 2026.

- National Institutes of Health (NIH). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Accessed January 11, 2026.

- ChemicalBook. 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde. Accessed January 11, 2026.

- ChemicalBook. 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde | 38401-67-1. Accessed January 11, 2026.

- ChemicalBook.

- Georganics. 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde - High purity | EN. Accessed January 11, 2026.

- LookChem. 5-(4-methoxyphenyl)thiophene-2-carbaldehyde CAS NO.38401-67-1. Accessed January 11, 2026.

- Sigma-Aldrich. 4,4 -Dimethylbiphenyl 97 613-33-2. Accessed January 11, 2026.

- ChemicalBook.

Sources

- 1. 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde - High purity | EN [georganics.sk]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]

- 5. 5-(4-Methoxyphenyl)thiophene-2-carboxaldehyde, 99% 5 g | Request for Quote [thermofisher.com]

- 6. 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde CAS#: 38401-67-1 [m.chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. rsisinternational.org [rsisinternational.org]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1][2] This guide provides a comprehensive analysis of the proton (¹H) NMR spectrum of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde, a heteroaromatic compound of interest in medicinal chemistry and materials science. We will dissect the spectrum by examining the chemical shifts, spin-spin coupling, and integration of each proton signal. This document is designed to serve as a practical reference, blending theoretical principles with field-proven insights to facilitate accurate spectral interpretation for researchers working with this or structurally related compounds.

Introduction to the Molecule and NMR Spectroscopy

5-(4-Methoxyphenyl)thiophene-2-carbaldehyde (Molecular Formula: C₁₂H₁₀O₂S, Molecular Weight: 218.27 g/mol ) is a bifunctional molecule featuring a thiophene-2-carbaldehyde core linked to a methoxyphenyl group.[3] The electronic interplay between the electron-donating methoxy group and the electron-withdrawing aldehyde group, mediated through the thiophene and phenyl rings, creates a distinct electronic environment for each proton. ¹H NMR spectroscopy provides a precise map of these environments, making it the premier tool for structural verification and purity assessment.

The fundamental principles of ¹H NMR—chemical shift, integration, and signal splitting (multiplicity)—allow us to deduce the connectivity of atoms within a molecule.[1][4]

-

Chemical Shift (δ) : The position of a signal along the x-axis (in ppm) reflects the local electronic environment of a proton. Electronegative atoms or electron-withdrawing groups "deshield" a proton, shifting its signal downfield (to a higher ppm value), while electron-donating groups "shield" it, causing an upfield shift.[4][5]

-

Integration : The area under each signal is proportional to the number of protons it represents.[4]

-

Multiplicity : Spin-spin coupling between non-equivalent neighboring protons splits a signal into a characteristic pattern (e.g., singlet, doublet, triplet), revealing the number of adjacent protons according to the N+1 rule.[4]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

A self-validating and reproducible protocol is critical for obtaining a high-quality spectrum. The following methodology represents a standard operating procedure for a typical high-resolution NMR instrument (e.g., 400 MHz).

Step-by-Step Methodology:

-

Sample Preparation :

-

Accurately weigh 5-10 mg of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃), in a clean, dry vial. CDCl₃ is a preferred choice due to its excellent solubilizing power for a wide range of organic compounds and its relatively inert nature.[6]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point.[4][5]

-

-

Transfer to NMR Tube :

-

Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate (typically ~4 cm) to be within the detection region of the NMR coil.

-

-

Instrument Setup :

-

Insert the NMR tube into the spinner turbine and place it in the instrument's autosampler or manually lower it into the magnet.

-

Load a standard set of acquisition parameters for ¹H NMR.

-

-

Instrument Calibration (Shimming) :

-

The instrument automatically adjusts the magnetic field homogeneity (a process called "shimming") to maximize spectral resolution. This is a critical step for obtaining sharp, well-defined peaks.

-

-

Spectrum Acquisition :

-

Acquire the spectrum. A typical acquisition involves a set number of scans (e.g., 8 or 16) which are averaged to improve the signal-to-noise ratio.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

-

Perform phase correction to ensure all peaks are in the positive absorptive mode.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative proton counts.

-

¹H NMR Spectrum Analysis and Interpretation

The ¹H NMR spectrum of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde is expected to show five distinct signals corresponding to the five sets of chemically non-equivalent protons in the molecule.

Predicted Spectral Data

The following table summarizes the anticipated ¹H NMR data for the compound, based on established chemical shift values for analogous structural fragments like thiophene-2-carbaldehyde and anisole.[7][8][9]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehyde (H-1) | ~9.8 - 9.9 | Singlet (s) | N/A | 1H |

| Thiophene (H-3) | ~7.7 - 7.8 | Doublet (d) | ~3.8 - 4.2 Hz | 1H |

| Phenyl (H-2', H-6') | ~7.6 - 7.7 | Doublet (d) | ~8.5 - 9.0 Hz | 2H |

| Thiophene (H-4) | ~7.2 - 7.3 | Doublet (d) | ~3.8 - 4.2 Hz | 1H |

| Phenyl (H-3', H-5') | ~6.9 - 7.0 | Doublet (d) | ~8.5 - 9.0 Hz | 2H |

| Methoxy (-OCH₃) | ~3.8 - 3.9 | Singlet (s) | N/A | 3H |

Rationale for Assignments

The assignment of each signal is grounded in fundamental principles of electronic effects and spin-spin coupling.

-

Aldehyde Proton (H-1, ~9.8-9.9 ppm) : This proton is the most deshielded in the molecule. Its significant downfield shift is due to the strong electron-withdrawing nature and magnetic anisotropy of the adjacent carbonyl group (C=O). It appears as a sharp singlet because it has no neighboring protons within three bonds to couple with.[4]

-

Thiophene Protons (H-3 and H-4) : These two protons are on the thiophene ring and couple with each other, appearing as two distinct doublets.

-

H-3 (~7.7-7.8 ppm) is adjacent to the electron-withdrawing aldehyde group, which deshields it and shifts it downfield.

-

H-4 (~7.2-7.3 ppm) is adjacent to the phenyl ring. It is less deshielded than H-3 and thus appears further upfield.

-

The coupling constant between them, ³J(H3-H4), is expected to be around 3.8-4.2 Hz, which is typical for protons in a 2,5-disubstituted thiophene ring.[10]

-

-

Methoxyphenyl Protons (H-2'/6' and H-3'/5') : These four protons on the benzene ring form a classic AA'BB' system, which often simplifies to two apparent doublets.

-

H-2' and H-6' (~7.6-7.7 ppm) are ortho to the thiophene ring and meta to the electron-donating methoxy group. They appear as a doublet downfield.

-

H-3' and H-5' (~6.9-7.0 ppm) are ortho to the strongly electron-donating methoxy group. The lone pairs on the oxygen atom increase the electron density at these positions through resonance, causing significant shielding and an upfield shift.[11] They appear as a doublet.

-

The coupling constant between these adjacent aromatic protons, ³J(ortho), is typically in the range of 8.5-9.0 Hz.

-

-

Methoxy Protons (-OCH₃, ~3.8-3.9 ppm) : These three protons are chemically equivalent and have no adjacent protons to couple with, resulting in a sharp singlet. Their chemical shift is characteristic of a methoxy group attached to an aromatic ring.[8]

Visualization of Molecular Structure and Analytical Workflow

Diagrams are essential for visualizing molecular structure and experimental processes. The following Graphviz diagrams illustrate the proton assignments and the logical flow of NMR analysis.

Caption: Molecular structure of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde with proton labels.

Caption: Workflow for ¹H NMR spectral analysis.

The Influence of Solvent Choice

While CDCl₃ is a standard, the choice of solvent can subtly alter chemical shifts. Aromatic solvents like benzene-d₆ can induce significant changes, a phenomenon known as Aromatic Solvent-Induced Shift (ASIS).[12][13][14] Benzene molecules tend to associate with electron-deficient regions of the solute, causing protons nearby to experience the shielding cone of the benzene ring current, resulting in an upfield shift.[13][14] For 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde, one would anticipate the protons near the polar aldehyde group (H-1 and H-3) to show the most pronounced upfield shifts in benzene-d₆ compared to CDCl₃. This effect can be a powerful secondary tool for confirming assignments.

Conclusion

The ¹H NMR spectrum of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde provides a wealth of structural information that is readily interpretable. The five distinct signals—two singlets and four doublets—perfectly correspond to the molecular structure. The downfield aldehyde singlet, the coupled thiophene doublets, the characteristic AA'BB' pattern of the methoxyphenyl ring, and the upfield methoxy singlet collectively serve as a unique fingerprint for the compound. This guide has outlined the experimental protocol and the logical framework for a complete and accurate spectral assignment, providing researchers with a robust reference for their work.

References

Sources

- 1. Interpreting | OpenOChem Learn [learn.openochem.org]

- 2. azooptics.com [azooptics.com]

- 3. 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. acdlabs.com [acdlabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. rsc.org [rsc.org]

- 8. Anisole(100-66-3) 1H NMR spectrum [chemicalbook.com]

- 9. 2-Thiophenecarboxaldehyde(98-03-3) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Solved The ?1H-NMR of anisole is shown below. Assign the | Chegg.com [chegg.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. thieme-connect.com [thieme-connect.com]

An In-Depth Technical Guide to the 13C NMR of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde

This guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, predictive analysis, experimental protocol, and spectral interpretation for the characterization of this compound. The principles and methodologies discussed herein are foundational for structural elucidation and purity assessment in modern chemistry.

Introduction: The Role of 13C NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1][2] Specifically, 13C NMR provides direct information about the carbon skeleton of a molecule.[3] Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, and the position of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment.[4][5] This sensitivity allows for the differentiation of carbons based on their hybridization, bonding, and proximity to electron-withdrawing or electron-donating groups.[5]

5-(4-Methoxyphenyl)thiophene-2-carbaldehyde is a heterocyclic compound of interest in medicinal chemistry and materials science, serving as a versatile building block for more complex molecules.[6][7] Its structure comprises a thiophene ring substituted with an aldehyde group and a methoxyphenyl group. A thorough understanding of its 13C NMR spectrum is crucial for confirming its identity, assessing its purity, and tracking its transformations in chemical reactions.

Molecular Structure and Predicted 13C NMR Chemical Shifts

The structure of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde contains 12 unique carbon atoms, and therefore, 12 distinct signals are expected in its proton-decoupled 13C NMR spectrum. The numbering of the carbon atoms for the purpose of this guide is shown in the diagram below.

Caption: Molecular Structure of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde with carbon numbering.

The prediction of chemical shifts is based on the principles of substituent effects on aromatic and heteroaromatic rings. The electron-withdrawing nature of the aldehyde group and the electron-donating nature of the methoxy group significantly influence the electron density and thus the chemical shifts of the carbons in both the thiophene and benzene rings.[8][9][10]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |

| C=O (Aldehyde) | 185 - 200 | Aldehyde carbons are highly deshielded due to the electronegativity of the oxygen atom and sp2 hybridization, appearing far downfield.[11][12][13] |

| C2 (Thiophene) | 145 - 155 | Attached to the electron-withdrawing aldehyde group, this carbon is significantly deshielded. |

| C5 (Thiophene) | 155 - 165 | Attached to the electron-donating methoxyphenyl group, this carbon is also deshielded due to the resonance effect and its position in the conjugated system. |

| C3 (Thiophene) | 125 - 135 | Influenced by the adjacent C2 with the aldehyde, showing a downfield shift. |

| C4 (Thiophene) | 120 - 130 | Influenced by the adjacent C5 with the methoxyphenyl group. |

| C1' (ipso-Carbon) | 125 - 135 | The quaternary carbon of the benzene ring attached to the thiophene ring. Its signal is often weaker.[11] |

| C4' (para-Carbon) | 160 - 165 | Attached to the strongly electron-donating methoxy group, this carbon is highly deshielded. |

| C2'/C6' (ortho-Carbons) | 115 - 125 | Shielded by the electron-donating effect of the methoxy group. |

| C3'/C5' (meta-Carbons) | 128 - 138 | Less affected by the methoxy group compared to the ortho and para positions. |

| -OCH3 (Methoxy Carbon) | 55 - 60 | Typical chemical shift for a methoxy group attached to an aromatic ring.[14][15][16][17] |

Experimental Protocol for 13C NMR Acquisition